
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
Vue d'ensemble
Description
The compound appears to be a complex organic molecule that may have been designed to interact with specific biological targets. While the provided papers do not directly discuss this exact compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their activity on the human beta(3)-adrenergic receptor. This suggests that the compound could potentially have similar biological targets or activities.
Synthesis Analysis
The synthesis of related compounds has been described in paper , where a multi-step process is used to create N-substituted derivatives of a piperidin-4-yl bearing compound. The initial step involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired sulfonamide derivatives. This information provides a potential pathway for the synthesis of the compound , which may involve similar intermediates and reactions.
Molecular Structure Analysis
The molecular structure of the compound likely includes a piperidine ring, a sulfonamide group, and an indole moiety, as suggested by its name. The presence of a fluorine atom and a methoxy group on the indole ring could influence the compound's electronic properties and its interaction with biological targets. The spectral data from compounds in paper could be used as a reference for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The sulfonamide group could be involved in reactions typical for sulfonamides, such as substitution or elimination. The indole moiety could participate in electrophilic substitution reactions, especially at positions activated by the electron-donating methoxy group. The piperidine ring could undergo reactions typical for secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents, while the indole and piperidine rings could contribute to the compound's overall lipophilicity. The compound's melting point, boiling point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The spectral analysis mentioned in paper could provide insights into the compound's absorbance and emission properties, which are important for its identification and quantification.
Applications De Recherche Scientifique
Receptor Targeting and Potential Therapeutic Applications
Selective 5-HT7 Receptor Ligands : The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for creating selective 5-HT7 receptor ligands. This research identified compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in animal models, suggesting a potential avenue for treating CNS disorders (Canale et al., 2016).
GPR119 Agonists for Anti-diabetic Agents : A novel series of indoline carbamate and indolinylpyrimidine derivatives were discovered as potent GPR119 agonists. These compounds, by activating GPR119, showed efficacy in lowering plasma glucose levels and enhancing glucose-dependent insulin secretion in rat models, presenting a novel approach for diabetes treatment (Sato et al., 2014).
Chemical Synthesis and Modification
Synthesis of Arylsulfonamide Derivatives : The synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists showcases a method to create compounds with a uroselective profile. These compounds displayed high-to-moderate affinity for α1-adrenoceptor, indicating potential for treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).
Broad-Spectrum Antibacterial Agents : The synthesis of 2-sulfonylquinolone derivatives highlights the development of potent broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This work emphasizes the importance of structural modifications for enhancing antibacterial activity and optimizing synthesis for potential large-scale production (Hashimoto et al., 2007).
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.
Mécanisme D'action
Target of Action
GR 125487, also known as (1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate, is a potent and selective antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the transmission of signals in the brain and has been implicated in various physiological processes and diseases .
Mode of Action
As an antagonist, GR 125487 binds to the 5-HT4 receptor and blocks its activity . This prevents the receptor from being activated by its natural ligand, serotonin, thereby inhibiting the downstream signaling pathways that are normally triggered by the activation of the 5-HT4 receptor .
Biochemical Pathways
The 5-HT4 receptor is involved in various biochemical pathways. One of the key pathways affected by GR 125487 is the JAK2/PKA/CREB signaling pathway . By blocking the 5-HT4 receptor, GR 125487 can inhibit this pathway, leading to various downstream effects .
Pharmacokinetics
GR 125487 is orally active , meaning it can be administered orally and is absorbed into the bloodstream through the digestive tract.
Result of Action
The blockade of the 5-HT4 receptor by GR 125487 has several molecular and cellular effects. It has been shown to block the cognition enhancing effect of the 5-HT4 receptor . Moreover, it can exacerbate neurodegenerative processes, possibly by suppressing the JAK2/PKA/CREB signaling pathway and increasing neuroinflammation .
Action Environment
The action of GR 125487 can be influenced by various environmental factors. For instance, it has been suggested that the compound’s action can be affected by the composition of the gut microbiota . Changes in the gut microbiota can alter the efficacy and stability of GR 125487, potentially influencing its therapeutic effects .
Propriétés
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCCAYAIDNNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |
CAS RN |
144625-67-2 | |
| Record name | GR 125487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does GR 125487 interact with 5-HT4 receptors?
A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.
Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?
A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []
Q3: What is the molecular formula and weight of GR 125487?
A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.
Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?
A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.
Q5: Have computational methods been used to study GR 125487?
A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.
Q6: How do structural modifications of GR 125487 affect its activity and selectivity?
A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.
Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?
A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.
Q8: What is known about the pharmacokinetics of GR 125487?
A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.
Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?
A9: GR 125487's effects have been studied in various models, including:
- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]
- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]
- Synaptosomes: Guinea pig hippocampus. []
- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]
Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?
A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




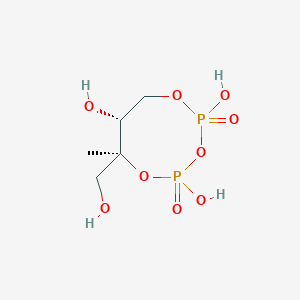
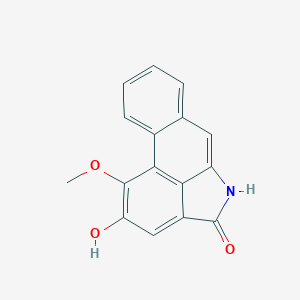
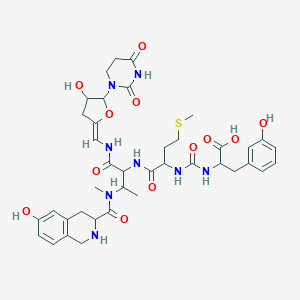

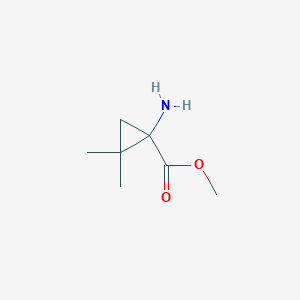
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

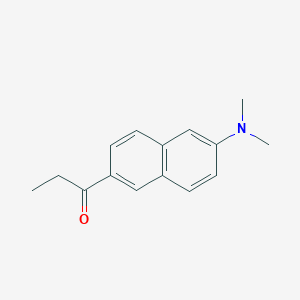
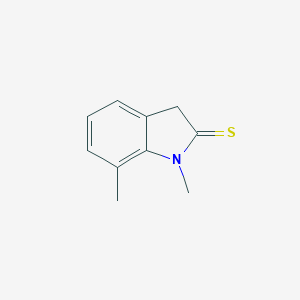
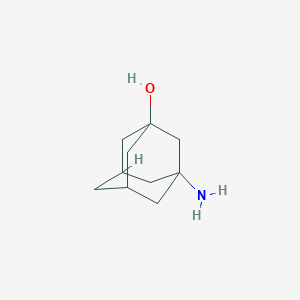


![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)